molecular formula C15H13N3O4 B1436542 5-methoxy-3-[(E)-2-(3-methyl-4-nitro-5-isoxazolyl)ethenyl]-1H-indole CAS No. 900015-42-1

5-methoxy-3-[(E)-2-(3-methyl-4-nitro-5-isoxazolyl)ethenyl]-1H-indole

Cat. No.: B1436542
CAS No.: 900015-42-1
M. Wt: 299.28 g/mol
InChI Key: GVPLMNVWYSXJTL-ZZXKWVIFSA-N
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Description

5-methoxy-3-[(E)-2-(3-methyl-4-nitro-5-isoxazolyl)ethenyl]-1H-indole is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-3-[(E)-2-(3-methyl-4-nitro-5-isoxazolyl)ethenyl]-1H-indole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 5-methoxy-3-[(E)-2-(3-methyl-4-nitro-5-isoxazolyl)ethenyl]-1H-indole-2-carboxylic acid.

    Reduction: Formation of 5-methoxy-3-[(E)-2-(3-methyl-4-amino-5-isoxazolyl)ethenyl]-1H-indole.

    Substitution: Formation of halogenated derivatives such as 2-bromo-5-methoxy-3-[(E)-2-(3-methyl-4-nitro-5-isoxazolyl)ethenyl]-1H-indole.

Scientific Research Applications

5-methoxy-3-[(E)-2-(3-methyl-4-nitro-5-isoxazolyl)ethenyl]-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methoxy-3-[(E)-2-(3-methyl-4-nitro-5-isoxazolyl)ethenyl]-1H-indole involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

    5-methoxy-2-methyl-1H-indole: Another indole derivative with a methoxy group but lacking the isoxazole moiety.

    3-(2-nitrovinyl)-1H-indole: Similar structure but with a nitrovinyl group instead of the isoxazole ring.

Uniqueness

5-methoxy-3-[(E)-2-(3-methyl-4-nitro-5-isoxazolyl)ethenyl]-1H-indole is unique due to the presence of both the methoxy group and the isoxazole ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-[(E)-2-(5-methoxy-1H-indol-3-yl)ethenyl]-3-methyl-4-nitro-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-9-15(18(19)20)14(22-17-9)6-3-10-8-16-13-5-4-11(21-2)7-12(10)13/h3-8,16H,1-2H3/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPLMNVWYSXJTL-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])C=CC2=CNC3=C2C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=CNC3=C2C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methoxy-3-[(E)-2-(3-methyl-4-nitro-5-isoxazolyl)ethenyl]-1H-indole
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5-methoxy-3-[(E)-2-(3-methyl-4-nitro-5-isoxazolyl)ethenyl]-1H-indole
Reactant of Route 3
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5-methoxy-3-[(E)-2-(3-methyl-4-nitro-5-isoxazolyl)ethenyl]-1H-indole
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5-methoxy-3-[(E)-2-(3-methyl-4-nitro-5-isoxazolyl)ethenyl]-1H-indole
Reactant of Route 5
5-methoxy-3-[(E)-2-(3-methyl-4-nitro-5-isoxazolyl)ethenyl]-1H-indole
Reactant of Route 6
5-methoxy-3-[(E)-2-(3-methyl-4-nitro-5-isoxazolyl)ethenyl]-1H-indole

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